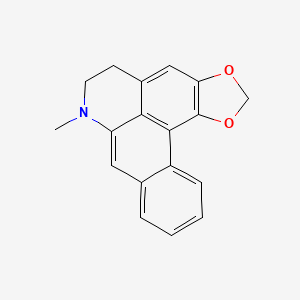

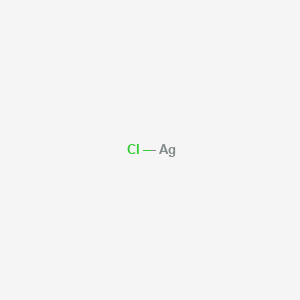

Chlorure d'argent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silver chloride is an inorganic chemical compound with the chemical formula AgCl. This white crystalline solid is well known for its low solubility in water and its sensitivity to light. Upon illumination or heating, silver chloride converts to silver and chlorine, which is signaled by grey to black or purplish coloration in some samples. Silver chloride occurs naturally as the mineral chlorargyrite .

Applications De Recherche Scientifique

Silver chloride has a wide range of applications in various fields:

Chemistry: Used in electrochemistry as a common reference electrode due to its stable electrochemical properties.

Biology and Medicine: Silver chloride is used in wound dressings and medical equipment for its antimicrobial properties. It is also used in the treatment of mercury poisoning.

Industry: Utilized in photographic films and papers due to its photosensitivity.

Mécanisme D'action

Target of Action

Silver chloride (AgCl) is a white crystalline solid that is well known for its low solubility in water . The primary targets of silver chloride are bacterial cells . Silver ions, released from silver chloride, precipitate with chloride in tissue forming silver chloride . This interaction disrupts the normal function of the bacterial cells .

Mode of Action

Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . The silver ions released from this process have antimicrobial properties . They precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This coagulates cellular protein to form an eschar .

Biochemical Pathways

Silver chloride affects the biochemical pathways of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, acting as powerful cell death inducers . This disruption can lead to the death of the bacterial cells .

Pharmacokinetics

It is known that silver ions, once released from silver chloride, can bind to albumins, macroglobulins, or tissue debris .

Result of Action

The result of silver chloride’s action is the death of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, leading to cell death . This makes silver chloride an effective antimicrobial agent .

Action Environment

The action of silver chloride is influenced by environmental factors such as light and heat . Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . This conversion releases the silver ions that have antimicrobial properties . Therefore, the efficacy of silver chloride as an antimicrobial agent can be influenced by the presence of light and heat .

Analyse Biochimique

Biochemical Properties

Silver chloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme laccase, which is responsible for the synthesis of silver nanoparticles. The interaction between silver chloride and laccase leads to the formation of silver nanoparticles, which have unique chemical and biological properties . Additionally, silver chloride interacts with proteins and other biomolecules, leading to changes in their structure and function.

Cellular Effects

Silver chloride has been shown to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, silver chloride nanoparticles have been found to exhibit antibacterial properties, which can inhibit the growth of bacterial cells . This is achieved through the disruption of cell membranes and the generation of reactive oxygen species, leading to cell death.

Molecular Mechanism

The molecular mechanism of silver chloride involves its interaction with biomolecules at the molecular level. Silver chloride can bind to enzymes, leading to their inhibition or activation. For instance, the binding of silver chloride to laccase results in the inactivation of the enzyme, which subsequently leads to the formation of silver nanoparticles . Additionally, silver chloride can induce changes in gene expression, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver chloride can change over time. The stability and degradation of silver chloride are important factors that influence its long-term effects on cellular function. Studies have shown that silver chloride nanoparticles can remain stable for extended periods, maintaining their antibacterial properties . Over time, the degradation of silver chloride can lead to a decrease in its effectiveness.

Dosage Effects in Animal Models

The effects of silver chloride vary with different dosages in animal models. At low doses, silver chloride can exhibit beneficial effects, such as antibacterial activity. At high doses, silver chloride can become toxic and cause adverse effects. Studies have shown that high doses of silver chloride can lead to oxidative stress and damage to cellular components . Therefore, it is important to determine the optimal dosage to achieve the desired effects without causing toxicity.

Metabolic Pathways

Silver chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways involves the reduction of silver ions to form silver nanoparticles. This process is facilitated by enzymes such as laccase, which act as reducing agents . The formation of silver nanoparticles can affect metabolic flux and alter metabolite levels, leading to changes in cellular function.

Transport and Distribution

Silver chloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cell, silver chloride can accumulate in specific compartments, affecting its localization and activity . The distribution of silver chloride within tissues can also influence its overall effectiveness and toxicity.

Subcellular Localization

The subcellular localization of silver chloride plays a crucial role in its activity and function. Silver chloride can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, silver chloride nanoparticles can localize to the cell membrane, where they exert their antibacterial effects . The localization of silver chloride within cells can also affect its interactions with biomolecules and its overall impact on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver chloride is easily synthesized by a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride or cobalt (II) chloride. The silver chloride that forms will precipitate immediately .

Industrial Production Methods:

Metathesis Reaction: This is the most common method, where silver nitrate reacts with sodium chloride to produce silver chloride and sodium nitrate.

Reaction with Aqua Regia: Silver metal reacts with aqua regia, but the insolubility of silver chloride decelerates the reaction.

Miller Process: Silver metal is reacted with chlorine gas at elevated temperatures to produce silver chloride as a by-product.

Types of Reactions:

- Silver chloride undergoes decomposition in the presence of sunlight to form silver and chlorine. The reaction is as follows:

Decomposition: 2AgCl→2Ag+Cl2

Silver chloride reacts with bases like ammonia to form a complex compound called silver diammonium ion and chloride ion:Reaction with Bases: AgCl+2NH3→[Ag(NH3)2]++Cl−

Common Reagents and Conditions:

Sunlight or Heating: For decomposition reactions.

Ammonia: For forming complex compounds with silver chloride.

Major Products Formed:

Silver and Chlorine: From decomposition.

Silver Diammonium Ion and Chloride Ion: From reaction with ammonia

Comparaison Avec Des Composés Similaires

Silver Bromide (AgBr): Similar in structure and photosensitivity but used more extensively in photographic applications.

Silver Iodide (AgI): Used in cloud seeding and also exhibits photosensitivity.

Silver Fluoride (AgF): Unlike silver chloride, it is more soluble in water and used in different industrial applications.

Uniqueness of Silver Chloride:

Low Solubility: Unlike most chloride salts, silver chloride has very low solubility in water, making it unique.

Photosensitivity: Its ability to darken upon exposure to light is a distinctive property that is exploited in photography

Silver chloride’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.

Propriétés

Numéro CAS |

7783-90-6 |

|---|---|

Formule moléculaire |

AgCl |

Poids moléculaire |

143.32 g/mol |

Nom IUPAC |

silver;chloride |

InChI |

InChI=1S/Ag.ClH/h;1H/q+1;/p-1 |

Clé InChI |

HKZLPVFGJNLROG-UHFFFAOYSA-M |

SMILES |

Cl[Ag] |

SMILES canonique |

[Cl-].[Ag+] |

Key on ui other cas no. |

7783-90-6 |

Description physique |

Liquid; WetSolid |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Synonymes |

silver chloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)

![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)